molecular formula C17H17FN4O B14200024 4-Butoxy-6-(4-fluorophenyl)pyrido[3,2-D]pyrimidin-2-amine CAS No. 897362-34-4

4-Butoxy-6-(4-fluorophenyl)pyrido[3,2-D]pyrimidin-2-amine

Cat. No.: B14200024
CAS No.: 897362-34-4
M. Wt: 312.34 g/mol
InChI Key: UEDHXDLVVYYFLH-UHFFFAOYSA-N
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Description

4-Butoxy-6-(4-fluorophenyl)pyrido[3,2-D]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by its unique structure, which includes a pyrido[3,2-D]pyrimidine core substituted with butoxy and fluorophenyl groups. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butoxy-6-(4-fluorophenyl)pyrido[3,2-D]pyrimidin-2-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-fluoroaniline with 2,6-dichloropyridine, followed by nucleophilic substitution with butanol to introduce the butoxy group. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and solvents like dimethylformamide or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity. Catalysts and automated systems may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Butoxy-6-(4-fluorophenyl)pyrido[3,2-D]pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Butoxy-6-(4-fluorophenyl)pyrido[3,2-D]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular signaling pathways, ultimately resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Butoxy-6-(4-chlorophenyl)pyrido[3,2-D]pyrimidin-2-amine
  • 4-Butoxy-6-(4-bromophenyl)pyrido[3,2-D]pyrimidin-2-amine
  • 4-Butoxy-6-(4-methylphenyl)pyrido[3,2-D]pyrimidin-2-amine

Uniqueness

4-Butoxy-6-(4-fluorophenyl)pyrido[3,2-D]pyrimidin-2-amine is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and selectivity compared to other similar compounds. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets .

Properties

CAS No.

897362-34-4

Molecular Formula

C17H17FN4O

Molecular Weight

312.34 g/mol

IUPAC Name

4-butoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine

InChI

InChI=1S/C17H17FN4O/c1-2-3-10-23-16-15-14(21-17(19)22-16)9-8-13(20-15)11-4-6-12(18)7-5-11/h4-9H,2-3,10H2,1H3,(H2,19,21,22)

InChI Key

UEDHXDLVVYYFLH-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=NC(=NC2=C1N=C(C=C2)C3=CC=C(C=C3)F)N

Origin of Product

United States

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